N-Pyren-2-ylacetamide
CAS No.: 1732-14-5
Cat. No.: VC21225296
Molecular Formula: C18H13NO
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1732-14-5 |
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Molecular Formula | C18H13NO |
Molecular Weight | 259.3 g/mol |
IUPAC Name | N-pyren-2-ylacetamide |
Standard InChI | InChI=1S/C18H13NO/c1-11(20)19-16-9-14-7-5-12-3-2-4-13-6-8-15(10-16)18(14)17(12)13/h2-10H,1H3,(H,19,20) |
Standard InChI Key | FODXCWHSOLTOJH-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2 |
Canonical SMILES | CC(=O)NC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2 |
Introduction
Chemical Identity and Fundamental Properties
N-Pyren-2-ylacetamide (CAS 1732-14-5) is an organic compound with a molecular formula of C₁₈H₁₃NO and a molecular weight of 259.30200 g/mol . Also known as 2-Acetylaminopyrene, N-(Pyren-2-yl)acetamide, and Acetamide, N-pyren-2-yl-, this compound features a pyrene backbone with an acetamide group attached at the 2-position . The compound's structure includes a polycyclic aromatic hydrocarbon (pyrene) framework linked to an acetamide functional group, creating a molecule with unique chemical and physical characteristics.
Physical and Chemical Properties
N-Pyren-2-ylacetamide exhibits specific physical and chemical properties that distinguish it from other pyrene derivatives. These properties are crucial for understanding its behavior in various research applications and chemical reactions.
Table 1: Physical and Chemical Properties of N-Pyren-2-ylacetamide
Property | Value |
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Molecular Formula | C₁₈H₁₃NO |
Molecular Weight | 259.30200 g/mol |
Density | 1.329 g/cm³ |
Boiling Point | 535.7°C at 760 mmHg |
Flash Point | 319.9°C |
Exact Mass | 259.10000 |
PSA (Polar Surface Area) | 32.59000 |
LogP | 5.19190 |
Vapor Pressure | 1.5E-11 mmHg at 25°C |
Index of Refraction | 1.844 |
The compound's high boiling point (535.7°C) and flash point (319.9°C) indicate its thermal stability, while its LogP value of 5.19190 suggests significant lipophilicity . This combination of properties contributes to its utility in various research applications, particularly in biological systems where lipophilicity plays an important role in membrane interactions.
Structural Characteristics and Spectroscopic Properties
The chemical structure of N-Pyren-2-ylacetamide consists of a pyrene core with an acetamide group attached at the 2-position. This specific positioning distinguishes it from other pyrene acetamide derivatives, such as N-pyren-1-ylacetamide or N-pyren-4-ylacetamide, and contributes to its unique spectroscopic properties.
Structural Features
The pyrene backbone in N-Pyren-2-ylacetamide is a flat, rigid polycyclic aromatic system consisting of four fused benzene rings. The acetamide group (CH₃CONH-) attached at the 2-position extends from this planar structure. This structural arrangement influences the compound's electronic distribution, affecting its fluorescence properties and reactivity patterns.
Structural studies of pyrene derivatives have shown that substitution at different positions of the pyrene core leads to distinct photophysical properties. The 2-position substitution in N-Pyren-2-ylacetamide results in spectroscopic characteristics that differ from those of derivatives substituted at other positions .
Spectroscopic Properties
Research indicates that pyrene derivatives substituted at the 2-position, including N-Pyren-2-ylacetamide, display unique photophysical properties. Specifically, these compounds exhibit:
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Longer fluorescence lifetimes compared to 1-substituted pyrene derivatives
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Distinct absorption and emission spectra
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High fluorescence quantum yields
Comparative studies have shown that 2-substituted pyrene derivatives typically have fluorescence lifetimes ranging from 50-80 nanoseconds, significantly longer than many other fluorescent compounds . This extended fluorescence lifetime makes N-Pyren-2-ylacetamide particularly valuable for time-resolved fluorescence applications in biochemical research.
Synthesis Methods and Chemical Reactions
The synthesis of N-Pyren-2-ylacetamide typically involves specific organic reactions that incorporate the acetamide group onto the pyrene scaffold at the 2-position. While direct information about the synthesis of this specific compound is limited in the search results, relevant information can be derived from the synthesis methods of similar pyrene derivatives.
General Synthesis Approaches
The synthesis of N-Pyren-2-ylacetamide generally involves a two-step process:
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Selective functionalization of pyrene at the 2-position
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Introduction of the acetamide group through appropriate reactions
The first step typically utilizes iridium-catalyzed C-H borylation to achieve selective functionalization at the 2-position of pyrene. Research by Ji et al. demonstrated that using [Ir(COD)Cl]₂/dtbpy as a catalyst precursor with B₂pin₂ as the boron source can selectively introduce a boryl group at the 2-position of pyrene . This borylated intermediate can then be transformed into various 2-substituted pyrenes through coupling reactions.
The second step involves converting the functionalized pyrene intermediate to introduce the acetamide group. This can be achieved through amination followed by acetylation, or through direct coupling reactions with appropriate acetamide precursors.
Research Applications
N-Pyren-2-ylacetamide and similar pyrene derivatives have found applications in various research fields, primarily due to their distinctive fluorescence properties and chemical reactivity.
Fluorescent Probes and Labeling
The pyrene moiety in N-Pyren-2-ylacetamide makes it valuable as a fluorescent probe in biochemical research. Similar pyrene-containing compounds have been used for:
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Protein labeling and conformational studies
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Monitoring biomolecular interactions
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Membrane dynamics investigations
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Nucleic acid hybridization studies
For instance, pyrene-labeled compounds like N-(1-Pyrenyl)iodoacetamide have been used to monitor protein structural changes and association-dissociation equilibria . The high fluorescence quantum yields and extended fluorescence lifetimes of 2-substituted pyrene derivatives, including potentially N-Pyren-2-ylacetamide, enhance their utility in these applications.
Biological Applications
The biological applications of pyrene derivatives extend to various important research areas. A related compound, N-(1-Pyrenyl)iodoacetamide, has been utilized for:
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Analyzing α-lipoic acid
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Characterizing and monitoring spectrin structural changes
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Determining oxytocin in human urine
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Monitoring association-dissociation equilibria of protein subunits transitions
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Serving as nucleic acid hybridization probes
Given the structural similarity between N-Pyren-2-ylacetamide and these compounds, it may possess comparable biological applications, particularly in protein labeling and fluorescence-based assays.
Materials Science Applications
In materials science, pyrene derivatives have been explored for their electronic properties and potential applications in optoelectronic devices. Research on 2-substituted pyrene derivatives has demonstrated their utility in:
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Polydiacetylene synthesis
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Development of conducting materials
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Creation of fluorescent sensors
For example, pyrene-containing polydiacetylenes have shown promising conductivity values when doped with iodine, reaching levels of 1.2 × 10⁻² S m⁻¹ . The extensive electron delocalization observed in reduced forms of 2-substituted pyrenes further enhances their potential for electronic applications .
Comparison with Related Pyrene Derivatives
N-Pyren-2-ylacetamide belongs to a family of pyrene acetamide derivatives that differ in the position of the acetamide substituent on the pyrene core. Comparing these related compounds provides insights into structure-property relationships.
Compound | CAS Number | Position of Substitution | Notable Characteristics |
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N-Pyren-2-ylacetamide | 1732-14-5 | Position 2 | Extended fluorescence lifetimes (50-80 ns), high quantum yields |
N-pyren-4-ylacetamide | 120015-02-3 | Position 4 | Similar LogP and PSA values to 2-isomer |
N-(1-Pyrenyl) derivatives | Various | Position 1 | Shorter fluorescence lifetimes compared to 2-isomers |
Research by Ji et al. demonstrated that pyrene derivatives substituted at different positions display distinct photophysical properties . The 2-substituted derivatives, including potentially N-Pyren-2-ylacetamide, generally exhibit longer fluorescence lifetimes compared to their 1-substituted counterparts, making them particularly valuable for time-resolved fluorescence applications.
Related Functional Derivatives
Beyond the acetamide derivatives, other functionalized pyrene compounds provide context for understanding the chemical behavior of N-Pyren-2-ylacetamide:
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2-(BMes₂)pyrene and 2,7-bis(BMes₂)pyrene: These compounds show extensive electron delocalization upon reduction, indicating the electronic properties of the pyrene core when substituted at the 2-position .
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2,7-functionalized pyrenes with various substituents (R = Bpin, OH, C≡C(TMS), etc.): These compounds display high fluorescence quantum yields (0.19-0.93) and extended fluorescence lifetimes, properties potentially shared by N-Pyren-2-ylacetamide .
Current Research Trends and Future Perspectives
Current research involving pyrene derivatives focuses on expanding their applications in various scientific fields, from biochemical probes to optoelectronic materials.
Emerging Applications
Recent research trends involving pyrene derivatives similar to N-Pyren-2-ylacetamide include:
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Development of novel fluorescent probes for specific biomolecular targets
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Creation of materials with tunable optoelectronic properties
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Application in chemical sensing technologies
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Integration into drug delivery systems
For instance, research on pyrene-containing conjugates has shown promise in studying phospholipid transfer between membranes, with potential applications in understanding drug delivery mechanisms . Similarly, the electron delocalization properties observed in 2-substituted pyrene derivatives suggest potential applications in electronic materials .
Future Research Directions
Future research involving N-Pyren-2-ylacetamide might focus on:
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Detailed investigation of its photophysical properties, particularly its fluorescence lifetime and quantum yield
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Exploration of its potential as a fluorescent probe for specific biological targets
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Development of new synthetic methodologies for its efficient preparation
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Investigation of its applications in materials science, particularly in optoelectronic devices
The unique properties of 2-substituted pyrene derivatives, including their extended fluorescence lifetimes and distinct spectroscopic characteristics, provide a foundation for these future research directions.
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